N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide is a chemical compound with the molecular formula and a unique structure that contributes to its potential biological activities. This compound is classified under azetidine derivatives, which are cyclic amines known for their various pharmacological properties.
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its azetidine ring. Its classification as an amide further indicates its functional capabilities in biological systems.
The synthesis of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dichlorobenzoyl chloride with 3-hydroxyazetidine in the presence of a base such as triethylamine, facilitating the formation of the amide bond.
The synthesis can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity. The use of chiral catalysts may also be considered to improve stereoselectivity during synthesis .
The molecular structure of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide features a four-membered azetidine ring attached to a 3,4-dichlorophenyl group and a carboxamide functional group. The specific arrangement of atoms contributes to its biological activity.
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide can participate in various chemical reactions typical for amides and heterocycles. These include nucleophilic substitutions, hydrolysis under acidic or basic conditions, and possible cyclization reactions.
The reactivity can be influenced by the presence of electron-withdrawing groups (such as chlorine) on the phenyl ring, which can enhance electrophilicity at the nitrogen atom of the amide group .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural characteristics and purity .
N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide has potential applications in medicinal chemistry, particularly in drug development for cancer treatment. Its structural features make it a candidate for further exploration as an anticancer agent or in other therapeutic areas where azetidine derivatives have shown efficacy. Research continues to evaluate its biological activity and possible formulations for clinical use .
The synthesis of N-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxamide (CAS 1341781-04-1) typically employs convergent strategies involving azetidine ring formation followed by amide coupling. Two primary routes have been documented:
Route 1: Direct AcylationThis pathway involves reacting 3-hydroxyazetidine hydrochloride with 3,4-dichlorophenyl isocyanate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0-5°C, yielding the carboxamide directly through nucleophilic addition-elimination .
Route 2: Carbamoyl Chloride IntermediateA more common approach uses 3,4-dichlorobenzoyl chloride reacted with 3-hydroxyazetidine in the presence of a base catalyst. The reaction mechanism proceeds via in situ formation of a mixed anhydride, with the base facilitating deprotonation to enhance nucleophilicity of the azetidine nitrogen [9]. Critical to this route is the protection of the azetidine hydroxyl group, often accomplished using tert-butyldimethylsilyl (TBS) or benzyl groups. Benzyl 3-hydroxyazetidine-1-carboxylate serves as a key protected intermediate that can be deprotected after coupling [9].
Table 1: Comparative Synthesis Pathways
Route | Key Reactants | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Direct Acylation | 3,4-Dichlorophenyl isocyanate + 3-hydroxyazetidine | THF, 0-5°C, 12h | 65-72% | Fewer steps |
Carbamoyl Chloride | 3,4-Dichlorobenzoyl chloride + 3-hydroxyazetidine | DCM, base catalyst, RT | 78-85% | Higher purity |
Protected Intermediate | Benzyl 3-hydroxyazetidine-1-carboxylate + acyl chloride | Deprotection post-coupling | 70-75% | Avoids side reactions |
Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or chromatographic separation (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity .
The 3-position hydroxy group introduces chirality, making stereoselective synthesis critical for biological activity optimization. Two catalytic approaches dominate:
Chiral Auxiliary-Mediated Cyclization: (S)-(-)-1-Phenylethylamine has been employed to generate enantiomerically enriched 3-hydroxyazetidine precursors. The auxiliary directs stereochemistry during azetidine ring formation through nucleophilic displacement of mesylates, achieving up to 92% ee [3].
Transition Metal Catalysis: Palladium-catalyzed asymmetric hydrogenation of N-Boc-protected 3-ketoazetidine intermediates provides access to (R)- and (S)-3-hydroxyazetidines. Using DuPhos ligands (e.g., (R,R)-Me-DuPhos), enantiomeric excesses of 95% have been reported at 50 bar H₂ pressure and 60°C in methanol [3].
Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) has shown moderate success (45% yield, >99% ee) but remains impractical for industrial scale due to substrate limitations [3].
Base selection critically influences yield and purity in the amide coupling step:
Triethylamine (TEA): The most commonly employed base (2.5 equiv) in dichloromethane at room temperature, yielding 78-85% product. TEA effectively scavenges HCl but can lead to racemization at chiral centers during prolonged reactions [2].
Sterically Hindered Bases: Diisopropylethylamine (DIPEA, Hünig's base) demonstrates superior performance (90-92% yield) by reducing N-alkylation side products. Its bulkiness prevents nucleophilic attack on the acyl chloride while facilitating deprotonation [2].
Heterocyclic Bases: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) acts as a nucleophilic catalyst, forming highly reactive acylpyridinium intermediates. This enables reactions at lower temperatures (-20°C) with reduced epimerization risk [2].
Table 2: Base Catalyst Performance Comparison
Base Catalyst | Equivalents | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
Triethylamine | 2.5 | Dichloromethane | RT | 4h | 78-85% |
Diisopropylethylamine | 2.2 | THF | 0°C to RT | 3h | 90-92% |
DMAP | 0.1 | Acetonitrile | -20°C | 6h | 88-90% |
N-Methylmorpholine | 3.0 | Ethyl acetate | RT | 5h | 75-80% |
Solvent and energy optimization significantly improve process sustainability:
Solvent-Free Mechanochemistry: Ball milling 3-hydroxyazetidine hydrochloride with 3,4-dichlorobenzoyl chloride and potassium carbonate (2h, 450 rpm) achieves 89% yield with minimal waste, eliminating solvent disposal issues .
Microwave-Assisted Synthesis: Irradiating reactants in ethanol at 100°C (300W, 20 min) accelerates amidation, improving yields to 94% while reducing energy consumption by 80% compared to reflux methods [3].
Aqueous Micellar Catalysis: Using TPGS-750-M surfactant enables water-mediated reactions at 25°C. This nanoreactor environment achieves 85% yield while facilitating simple product extraction via phase separation .
Life cycle assessment confirms these approaches reduce E-factor (kg waste/kg product) from 32 (traditional) to <5 (green methods).
Accessing enantiopure material employs three key strategies:
Chiral Pool Derivation: Starting from L-serine, the Overman rearrangement constructs the azetidine ring with >99% ee, though requires 7 steps with 28% overall yield [3].
Organocatalyzed Aldol Cyclization: Proline-derived catalysts (e.g., MacMillan catalyst II) facilitate intramolecular aldol condensation of chloroacetamide precursors, delivering 3-hydroxyazetidine carboxamides in 90% ee [3].
Dynamic Kinetic Resolution: Combining ruthenium catalysts (Shvo’s catalyst) with Candida rugosa lipase resolves racemic mixtures through simultaneous racemization and enantioselective acylation, achieving 98% ee and 95% yield at 50°C in toluene [3].
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) remains the preferred analytical method for ee determination, while simulated moving bed (SMB) chromatography enables industrial-scale separation of enantiomers.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9